Cas no 2770534-30-8 ((9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate)
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-7203859
- (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate
- 2770534-30-8
-
- Inchi: 1S/C20H17NO2/c1-2-14-11-12-21(14)20(22)23-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,14,19H,11-13H2
- InChI Key: UEWYYLQYUGEDHT-UHFFFAOYSA-N
- SMILES: O(C(N1CCC1C#C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 303.125928785g/mol
- Monoisotopic Mass: 303.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5Ų
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7203859-0.05g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 0.05g |
$1488.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-0.1g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 0.1g |
$1559.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-0.25g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 0.25g |
$1630.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-0.5g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 0.5g |
$1701.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-1.0g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 1.0g |
$1772.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-2.5g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 2.5g |
$3472.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-5.0g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 5.0g |
$5137.0 | 2023-07-06 | ||
| Enamine | EN300-7203859-10.0g |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate |
2770534-30-8 | 10.0g |
$7620.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate
(9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No 2770534-30-8, commonly referred to as (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of fluorenylmethyl ester, which is widely used as a protecting group for carboxylic acids in organic synthesis. The integration of the azetidine ring, a four-membered cyclic amine, with an ethynyl group introduces unique electronic and structural properties that make this compound highly versatile.
Recent studies have highlighted the potential of (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate in the development of advanced materials, particularly in the realm of polymer science. Researchers have explored its use as a building block for constructing stimuli-responsive polymers, which exhibit dynamic behavior under external stimuli such as temperature or light. The ethynyl group within the molecule serves as a reactive site for click chemistry reactions, enabling the creation of cross-linked polymer networks with tailored mechanical and thermal properties.
In addition to its role in polymer synthesis, this compound has shown promise in drug delivery systems. The azetidine ring's ability to form stable bonds with various functional groups makes it an ideal candidate for encapsulating bioactive molecules. Recent experiments have demonstrated that (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate can be used as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly significant in the context of personalized medicine, where precise drug delivery is crucial.
The synthesis of (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the fluorenylmethyl ester intermediate and subsequent alkyne functionalization to introduce the ethynyl group. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for both academic and industrial applications.
From a structural perspective, (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate exhibits a rigid yet flexible framework that allows for diverse chemical modifications. The fluorenyl group provides aromatic stability, while the azetidine ring introduces strain that can be exploited for specific reactivity patterns. This combination makes the compound an excellent candidate for exploring novel chemical transformations and material architectures.
Looking ahead, the potential applications of (9H-fluoren-9-yl)methyl 2-ethynylazetidine-1-carboxylate are vast and varied. Its role in nanotechnology, particularly in the development of self-healing materials and adaptive surfaces, is an area of active research. Additionally, its compatibility with green chemistry principles makes it an attractive option for sustainable manufacturing processes.
In conclusion, (9H-fluoren-9-y
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